molecular formula C13H10N2O6S B5770683 3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid

3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid

Cat. No.: B5770683
M. Wt: 322.30 g/mol
InChI Key: XWNPMPBUABQYPU-UHFFFAOYSA-N
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Description

3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid is a useful research compound. Its molecular formula is C13H10N2O6S and its molecular weight is 322.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.02595722 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Optically Active Syn-α-Amidoalkylphenyl Sulfones : Utilizing benzenesulfinic acid under anhydrous conditions with chiral aldehydes, optically active syn-α-amidoalkylphenyl sulfones are produced. These sulfones form N-acylimines in basic conditions, reacting with sodium methanenitronate to yield nitro adducts. These adducts undergo a Nef reaction and methylation, producing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, crucial for synthesizing biologically active compounds (Foresti et al., 2003).

Organic Synthesis

  • Arylsulfimide Polymers : The study details the synthesis of derivatives of 4-nitro-1,2-benzene-disulfonic acid, highlighting the ease of sulfonyl group elimination, especially in reactions targeting acid chloride formation (D′alelio, Giza, & Feigl, 1969).

Chemical Reactions and Kinetics

  • Electrochemical Reduction Studies : The reduction of various benzoic acid derivatives, including those with sulfo and nitro substituents, was studied. These reductions predominantly yield hydrazo compounds and follow a DISP2 mechanism. Understanding this mechanism is vital for comprehending the electrochemical behavior of these compounds (Mandić, Nigović, & Šimunić, 2004).

  • Quantum-Chemical Simulations : This research involves quantum-chemical simulation of reactions between 3-nitrobenzenesulfonic acid chloride and benzamide or benzenesulfonic acids amides. The study provides insight into the mechanisms and kinetics of these reactions, crucial for understanding the behavior of these chemical systems (Kochetova, Kustova, & Kruglyakova, 2020).

Biochemistry and Pharmacology

  • Sulfophenylxanthine Derivatives : Research on sulfophenylxanthine derivatives focuses on developing prodrugs with better bioavailability. These studies investigate the stability, reactions, and receptor affinities of sulfophenylxanthine nitrophenyl esters, contributing to the development of more effective pharmaceutical agents (Yan & Müller, 2004).

  • Antimicrobial Sulfonamides : The synthesis of certain sulfonamides, specifically 4-(substituted phenylsulfonamido)benzoic acids, under ultrasound irradiation conditions is notable for its high yield and antimicrobial potential. These sulfonamides have been tested for antimicrobial activities, indicating their importance in medical applications (Dineshkumar & Thirunarayanan, 2019).

Properties

IUPAC Name

3-[(3-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S/c16-13(17)9-3-1-6-12(7-9)22(20,21)14-10-4-2-5-11(8-10)15(18)19/h1-8,14H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNPMPBUABQYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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